N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(2-fluorophenyl)methanesulfonamide
Übersicht
Beschreibung
N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(2-fluorophenyl)methanesulfonamide, also known as F13714, is a novel drug compound that has been developed for various scientific research applications. This compound is a selective antagonist of the dopamine D3 receptor and has shown potential for the treatment of various neurological disorders.
Wirkmechanismus
N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(2-fluorophenyl)methanesulfonamide acts as a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. By blocking the activity of this receptor, this compound can modulate the release of dopamine in the brain, which is involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of the dopamine system in a dose-dependent manner. The compound has been shown to increase dopamine release in certain brain regions, while reducing dopamine release in others. This suggests that this compound may have a complex mechanism of action that involves the modulation of multiple dopamine pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(2-fluorophenyl)methanesulfonamide is its selectivity for the dopamine D3 receptor, which allows for more precise manipulation of the dopamine system in animal models. However, the compound has a relatively short half-life, which can make it difficult to administer in certain experiments. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy profile in clinical settings is not well-established.
Zukünftige Richtungen
There are several future directions for the research and development of N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(2-fluorophenyl)methanesulfonamide. One potential application is in the treatment of drug addiction, as the compound has been shown to reduce drug-seeking behavior in animal models. Additionally, this compound may have potential for the treatment of other neurological disorders, such as depression and anxiety. Further research is needed to fully understand the mechanism of action and therapeutic potential of this compound.
Wissenschaftliche Forschungsanwendungen
N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(2-fluorophenyl)methanesulfonamide has been extensively studied for its potential therapeutic effects on various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. The compound has been shown to selectively target the dopamine D3 receptor, which is implicated in the pathophysiology of these disorders.
Eigenschaften
IUPAC Name |
N-[3-(2-ethylpiperidin-1-yl)propyl]-1-(2-fluorophenyl)methanesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27FN2O2S/c1-2-16-9-5-6-12-20(16)13-7-11-19-23(21,22)14-15-8-3-4-10-17(15)18/h3-4,8,10,16,19H,2,5-7,9,11-14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHKTOHTMQOYEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CCCNS(=O)(=O)CC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.